5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H18N8. It is known for its unique structure, which includes both pyridine and pyrazine rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrazine with 5-amino-2-chloropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease model .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Shares the pyridine ring structure.
2-Chloropyrazine: Contains the pyrazine ring.
2-(Dimethylamino)ethylamine: Similar in the presence of the dimethylamino group.
Uniqueness
What sets 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart is its combined structure of pyridine and pyrazine rings, along with the presence of multiple amino groups.
Properties
Molecular Formula |
C14H18N8 |
---|---|
Molecular Weight |
298.35 g/mol |
IUPAC Name |
5-[[5-amino-4-[2-(dimethylamino)ethylamino]pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H18N8/c1-22(2)4-3-17-12-5-13(20-8-11(12)16)21-14-9-18-10(6-15)7-19-14/h5,7-9H,3-4,16H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
YXZPTTJDOPURBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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